Suc-ala-phe-pro-phe-pna
Overview
Description
Succinyl-Ala-Phe-Pro-Phe-p-nitroanilide is a synthetic peptide substrate widely used in biochemical research. It is known for its role as a chromogenic substrate for various proteases, including chymotrypsin, cathepsin G, and subtilisin . The compound’s structure allows it to be cleaved by these enzymes, releasing p-nitroaniline, which can be quantitatively measured due to its yellow color under alkaline conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-ala-phe-pro-phe-pna involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques . The process typically begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as HBTU or DIC. After the assembly of the peptide chain, the succinyl group is introduced at the N-terminus, and the p-nitroanilide group is attached at the C-terminus .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Succinyl-Ala-Phe-Pro-Phe-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteases . These reactions result in the cleavage of the peptide bond, releasing p-nitroaniline .
Common Reagents and Conditions
The hydrolysis reactions typically occur under mild conditions, such as physiological pH and temperature. Common reagents include buffer solutions like Tris-HCl or HEPES, and the presence of specific proteases such as chymotrypsin, cathepsin G, or subtilisin .
Major Products
The major product formed from the hydrolysis of Suc-ala-phe-pro-phe-pna is p-nitroaniline, which can be detected and quantified spectrophotometrically due to its distinct yellow color .
Scientific Research Applications
Succinyl-Ala-Phe-Pro-Phe-p-nitroanilide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Suc-ala-phe-pro-phe-pna involves its recognition and binding by specific proteases. The enzyme cleaves the peptide bond, releasing p-nitroaniline. This cleavage is facilitated by the enzyme’s active site, which interacts with the substrate’s peptide bonds and catalyzes the hydrolysis reaction . The released p-nitroaniline can then be measured spectrophotometrically, providing a quantitative assessment of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide: Another chromogenic substrate used for similar protease assays.
Succinyl-Ala-Ala-Ala-p-nitroanilide: Used in assays for different proteases.
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride: A substrate for trypsin and other serine proteases.
Uniqueness
Succinyl-Ala-Phe-Pro-Phe-p-nitroanilide is unique due to its specific sequence, which makes it a preferred substrate for certain proteases like chymotrypsin and cathepsin G . Its ability to release p-nitroaniline upon cleavage allows for easy and accurate measurement of enzyme activity .
Properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N6O9/c1-23(37-31(43)18-19-32(44)45)33(46)40-29(22-25-11-6-3-7-12-25)36(49)41-20-8-13-30(41)35(48)39-28(21-24-9-4-2-5-10-24)34(47)38-26-14-16-27(17-15-26)42(50)51/h2-7,9-12,14-17,23,28-30H,8,13,18-22H2,1H3,(H,37,43)(H,38,47)(H,39,48)(H,40,46)(H,44,45)/t23-,28-,29-,30-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQTWYDDUUZVEY-SUFMYBPMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N6O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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